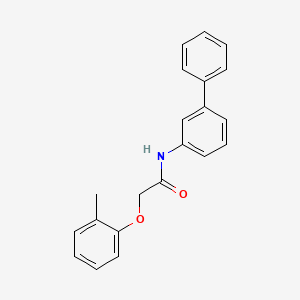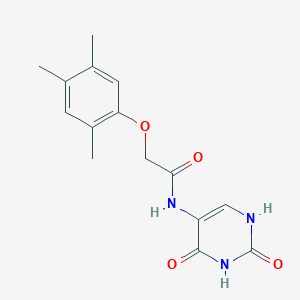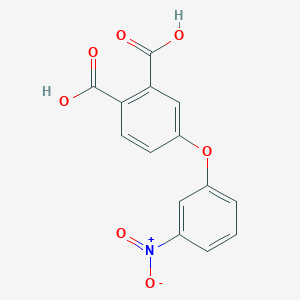![molecular formula C16H15ClN2O2 B5762034 N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide, also known as ML239, is a small molecule drug that has been developed for its potential therapeutic applications. This compound has been identified as a potent inhibitor of the protein-protein interaction between two key proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide involves the disruption of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby inhibiting its tumor suppressor activity. N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization of p53. This stabilization of p53 results in the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. In cell culture studies, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to induce p53-dependent cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In animal studies, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to inhibit tumor growth and improve survival in mouse models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction. However, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of treatment.
Future Directions
For the development of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its combination with other cancer therapies. Additionally, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide may have applications beyond cancer therapy, including the treatment of other diseases that involve the dysregulation of the MDM2-p53 pathway, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with acetic anhydride to yield 2-acetoxy-4-methylbenzoic acid. The resulting compound is then reacted with 2-aminophenylacetic acid to form N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide. The synthesis of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been optimized to ensure high purity and yield.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide leads to the stabilization and activation of p53, which is a tumor suppressor protein. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(2-acetamidophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-8-12(13(17)9-10)16(21)19-15-6-4-3-5-14(15)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZZNXFNSQAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)